molecular formula C17H30O2 B12665953 Eudesman-1beta-ol, acetate CAS No. 13878-84-7

Eudesman-1beta-ol, acetate

Cat. No.: B12665953
CAS No.: 13878-84-7
M. Wt: 266.4 g/mol
InChI Key: DHJWVJPJKCBNAS-PYIOCPRISA-N
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Description

Eudesman-1β-ol, acetate is a sesquiterpene derivative belonging to the eudesmane family, characterized by a bicyclic carbon skeleton with an acetylated hydroxyl group at the 1β position. Beta-Eudesmol, the parent alcohol, is a key bioactive compound in essential oils and traditional medicines, known for anti-inflammatory and neuroprotective properties .

Properties

CAS No.

13878-84-7

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[(1S,4S,4aS,6R,8aR)-4,8a-dimethyl-6-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C17H30O2/c1-11(2)14-8-9-17(5)15(10-14)12(3)6-7-16(17)19-13(4)18/h11-12,14-16H,6-10H2,1-5H3/t12-,14+,15-,16-,17+/m0/s1

InChI Key

DHJWVJPJKCBNAS-PYIOCPRISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@]2([C@H]1C[C@@H](CC2)C(C)C)C)OC(=O)C

Canonical SMILES

CC1CCC(C2(C1CC(CC2)C(C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eudesman-1beta-ol, acetate typically involves the acetylation of Eudesman-1beta-ol. This can be achieved through the reaction of Eudesman-1beta-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve the extraction of Eudesman-1beta-ol from natural sources followed by its acetylation. The extraction process often includes steam distillation or solvent extraction from plant materials rich in eudesmane-type sesquiterpenes.

Chemical Reactions Analysis

Types of Reactions: Eudesman-1beta-ol, acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols from the acetate group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: Research has shown its potential anti-inflammatory and antimicrobial properties.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Eudesman-1beta-ol, acetate is used in the formulation of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of Eudesman-1beta-ol, acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Eudesman-1β-ol, acetate with structurally related compounds based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Functional Groups Source
Eudesman-1β-ol, acetate Not explicitly listed Likely C₁₇H₂₈O₂ ~264.4 (estimated) ~330 (estimated) ~0.89 (estimated) Acetylated hydroxyl, bicyclic sesquiterpene Inferred from analogs
Beta-Eudesmol 473-15-4 C₁₅H₂₆O 222.36 285–290 0.92 Hydroxyl, bicyclic sesquiterpene Essential oils
β-Sitosterol Acetate 105811-82-3 C₃₁H₅₂O₂ 456.74 486.5 (predicted) 0.98 Sterol backbone, acetylated hydroxyl Plant sterols
6,12-Tetradecadien-1-ol, acetate 140167-14-2 C₁₆H₂₈O₂ 252.39 331.9 (predicted) 0.890 Linear diene, acetylated terminal hydroxyl Synthetic esters
Benzyl Acetate 140-11-4 C₉H₁₀O₂ 150.17 215 1.05 Phenylpropanoid, acetylated benzyl alcohol Aromatherapy
Key Observations:

Molecular Complexity : Eudesman-1β-ol, acetate shares a bicyclic sesquiterpene skeleton with beta-Eudesmol but differs in the presence of an acetyl group, increasing its molecular weight by ~42 g/mol compared to the parent alcohol .

Lipophilicity : The density of Eudesman-1β-ol, acetate (~0.89 g/cm³) is closer to linear acetates like 6,12-tetradecadien-1-ol acetate (0.890 g/cm³) than to sterol acetates (e.g., β-sitosterol acetate: 0.98 g/cm³), suggesting intermediate lipophilicity .

Boiling Points : The predicted boiling point (~330°C) aligns with other long-chain acetates, such as 6,12-tetradecadien-1-ol acetate (331.9°C), due to similar molecular weights and van der Waals interactions .

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